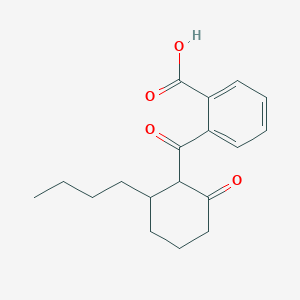
2-(2-Butyl-6-oxocyclohexane-1-carbonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Butyl-6-oxocyclohexane-1-carbonyl)benzoic acid is an organic compound that features a cyclohexane ring substituted with a butyl group and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butyl-6-oxocyclohexane-1-carbonyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of benzoic acid with 2-butyl-6-oxocyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(2-Butyl-6-oxocyclohexane-1-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens or other substituents onto the benzene ring.
科学的研究の応用
2-(2-Butyl-6-oxocyclohexane-1-carbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Butyl-6-oxocyclohexane-1-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mode of action.
類似化合物との比較
Similar Compounds
2-(2-Butyl-6-oxocyclohexane-1-carbonyl)benzoic acid: Unique due to its specific substitution pattern and structural features.
2-(2-Butyl-6-oxocyclohexane-1-carbonyl)phenol: Similar structure but with a hydroxyl group instead of a carboxyl group.
2-(2-Butyl-6-oxocyclohexane-1-carbonyl)aniline: Contains an amino group instead of a carboxyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
58009-08-8 |
|---|---|
分子式 |
C18H22O4 |
分子量 |
302.4 g/mol |
IUPAC名 |
2-(2-butyl-6-oxocyclohexanecarbonyl)benzoic acid |
InChI |
InChI=1S/C18H22O4/c1-2-3-7-12-8-6-11-15(19)16(12)17(20)13-9-4-5-10-14(13)18(21)22/h4-5,9-10,12,16H,2-3,6-8,11H2,1H3,(H,21,22) |
InChIキー |
RAFLQOFKQMMIBN-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CCCC(=O)C1C(=O)C2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



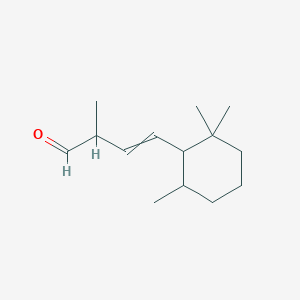
![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)
![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)


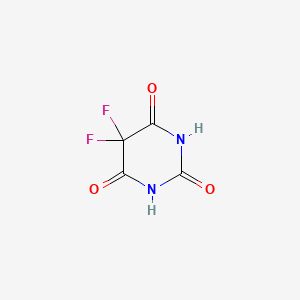
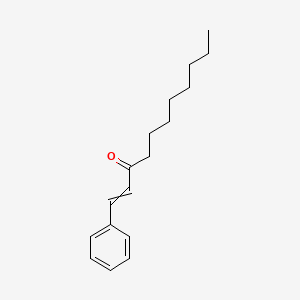
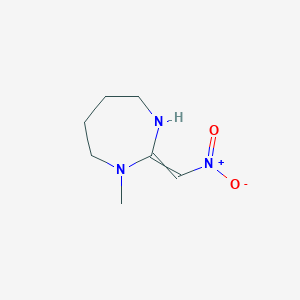
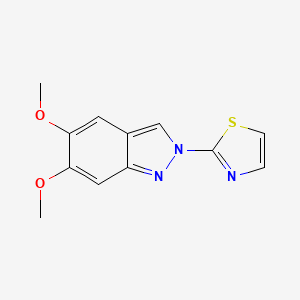
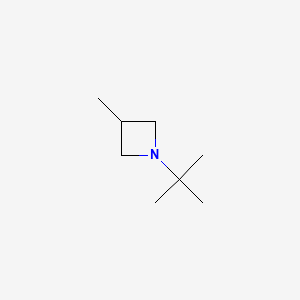
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
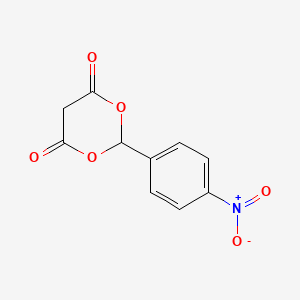
![5-Oxabicyclo[2.1.0]pentane, 1-phenyl-](/img/structure/B14624854.png)
